molecular formula C7H9F2N3O3 B2615635 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1946817-06-6

2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B2615635
CAS No.: 1946817-06-6
M. Wt: 221.164
InChI Key: JSBMBFJVRGNZDN-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol is a specialized pyrazole derivative designed for advanced chemical and pharmacological research. The integration of a difluoromethyl (CF₂H) group at the 3-position of the pyrazole ring is a strategic modification that significantly influences the molecule's properties. The CF₂H group is a known bioisostere with a highly polarized C–H bond, allowing it to act as a competent hydrogen bond donor. This unique characteristic among fluorinated motifs enables it to mimic functional groups like alcohols, thiols, and amines, which is valuable for modulating a compound's interaction with biological targets and its physicochemical properties, including metabolic stability and membrane permeability . Pyrazole derivatives, particularly those incorporating a difluoromethyl group, are recognized as privileged scaffolds in medicinal and agricultural chemistry. Research on closely related structures has demonstrated potent insecticidal, fungicidal, and antimicrobial activities . The specific substitution pattern on this compound, featuring a nitro group and an ethanol chain, suggests its utility as a versatile synthetic intermediate. Researchers can leverage this building block to develop novel active ingredients, exploring its potential in creating new anti-infective agents or crop protection products . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O3/c1-4-6(12(14)15)5(7(8)9)10-11(4)2-3-13/h7,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBMBFJVRGNZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of a pyrazole precursor with difluoromethylating agents under specific conditions. For example, the difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of a base and a solvent, with the reaction temperature and time being carefully controlled to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency and higher yields. These systems allow for precise control of reaction parameters, including temperature and residence time, which are crucial for the successful synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives, including 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol, exhibit significant antioxidant and antimicrobial activities. For instance, research has shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents . The antioxidant properties are particularly valuable in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Molecular docking studies suggest that these pyrazole derivatives possess anti-inflammatory properties. The presence of nitro groups enhances their interaction with biological targets involved in inflammatory pathways, indicating potential therapeutic uses in treating inflammatory diseases .

Drug Design and Development

The compound's structural characteristics allow for modifications that can lead to the development of new drugs. Computational methods such as density functional theory (DFT) have been used to predict the reactivity and bioactivity of these compounds, facilitating the design of more effective pharmaceuticals .

Agricultural Applications

Pesticide Development

The unique structure of this compound positions it as a potential candidate for pesticide formulation. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact .

Materials Science

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of pyrazole derivatives has revealed their potential use in photonic applications. The ability to manipulate light at the molecular level makes these compounds suitable for developing advanced materials used in lasers and optical devices . The calculated hyperpolarizability values indicate that these compounds could serve as excellent candidates for NLO materials.

Case Studies

Study Focus Findings
Study on Antioxidant Activity Evaluated the antioxidant capacity of various pyrazole derivativesFound significant DPPH radical scavenging activity
Molecular Docking Analysis Investigated anti-inflammatory potentialIdentified key interactions with inflammatory mediators
NLO Property Assessment Analyzed nonlinear optical characteristicsDemonstrated good hyperpolarizability suitable for photonic applications

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which is crucial for its interaction with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related pyrazole derivatives.

Table 1: Key Structural and Functional Comparisons

Compound Name / CAS (if available) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound -CF₂H (3), -CH₃ (5), -NO₂ (4), -CH₂CH₂OH (1) C₈H₉F₂N₃O₄ 261.18 Hypothesized agrochemical intermediate
[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid (925607-46-1) -CF₂H (3), -CH₃ (5), -NO₂ (4), -CH₂COOH (1) C₇H₇F₂N₃O₄ 247.15 Carboxylic acid derivative; likely lower solubility than ethanol analog
Sedaxane (874967-67-6) -CF₂H, -CH₃, carboxamide, bicyclopropyl-phenyl C₁₈H₁₉F₂N₃O 331.4 Solid (MP 121.4°C); fungicide
2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)ethanol (1006440-80-7) -Cl (4), -NO₂ (3), -CH₂CH₂OH (1) C₅H₆ClN₃O₃ 207.57 Chloro-nitro analog; agrochemical intermediate
3-[(2,2-Difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole (1038266-54-4) -CF₂H, -CF₂CH₂OCH₂- C₇H₉F₄N₂O 229.15 High fluorination; potential insecticide
4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one (1520752-02-6) -C₂H₅ (4), -CH₃ (5), phenyl (2) C₁₃H₁₆N₂O 216.28 Non-fluorinated; pharmaceutical intermediate

Key Observations :

Fluorination: The difluoromethyl group (-CF₂H) improves metabolic stability and lipophilicity relative to non-fluorinated analogs (e.g., phenyl or ethyl substituents) .

Physical Properties :

  • The hydroxyl group in the target compound likely improves aqueous solubility compared to methyl or phenyl derivatives (e.g., Sedaxane, MP 121.4°C ). However, solubility may remain lower than carboxylic acid analogs due to reduced ionization .

Pharmaceuticals: Ethanol-substituted pyrazoles (e.g., 1006950-52-2 ) are explored for drug delivery due to balanced polarity.

Biological Activity

The compound 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol is a derivative of the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

The molecular formula of this compound is C9H11F2N3O4C_9H_{11}F_2N_3O_4 with a molecular weight of approximately 263.2 g/mol. The compound features a pyrazole ring with difluoromethyl and nitro substituents, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC9H11F2N3O4
Molecular Weight263.2 g/mol
Boiling Point429.5 ± 45.0 °C (predicted)
Density1.56 ± 0.1 g/cm³ (predicted)
pKa3.26 ± 0.10 (predicted)

The primary mechanism through which this compound exerts its biological effects is by inhibiting specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit succinate dehydrogenase (SDH) , a key enzyme in the tricarboxylic acid (TCA) cycle. This inhibition disrupts cellular energy production, leading to various physiological effects such as apoptosis in cancer cells and modulation of inflammatory responses.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Compounds structurally similar to this compound have been tested against various bacterial strains, including E. coli and Staphylococcus aureus. These studies demonstrate that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to modulate cytokine production and inhibit cyclooxygenase enzymes (COX). In vitro studies have shown that related pyrazole derivatives can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, making them promising candidates for treating inflammatory diseases .

Anticancer Properties

Recent studies have highlighted the anticancer activity of pyrazole derivatives, including those similar to this compound. These compounds have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of SDH and subsequent metabolic disruption . For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .

Case Study 1: Antimicrobial Testing

A series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus. Among them, compounds with similar structural features to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In a study assessing new pyrazole derivatives for anti-inflammatory properties, one compound showed an IC50 value of 60 µg/mL against COX enzymes, indicating strong potential for therapeutic applications in inflammatory conditions .

Q & A

Q. Optimization Table :

ParameterOptimal RangeImpact on Yield/Purity
Nitration Temp0–5°CPrevents decomposition
Alkylation Time6–8 hoursMaximizes substitution
Solvent (Alkylation)DMFEnhances reactivity

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The difluoromethyl group (-CF₂H) shows distinct splitting patterns (e.g., triplet of triplets) .
    • FTIR : Confirm nitro (1520–1350 cm⁻¹) and hydroxyl (3400–3200 cm⁻¹) groups .
  • Crystallography :
    • X-ray diffraction : Use SHELXL for refinement. Key parameters include hydrogen-bonding networks (e.g., O–H···O/N interactions) and torsional angles of the ethanolic side chain .

Q. Example Crystallographic Data (Hypothetical) :

Bond/AngleValue (Å/°)Significance
C3–CF₂H1.33 ÅConfirms difluoromethyl
O–H···O (Hydrogen bond)2.89 ÅStabilizes crystal packing

Advanced: How can computational modeling predict the compound's interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., fungal cytochrome P450 inhibitors). Focus on:
    • Electrostatic complementarity : Nitro and difluoromethyl groups may form halogen bonds or hydrophobic interactions .
    • Dynamics simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., heme-binding regions) .
  • QSAR studies : Correlate substituent electronegativity (e.g., nitro vs. methyl) with antifungal IC₅₀ values .

Advanced: How to resolve contradictions in crystallographic data during structure refinement?

  • SHELXL refinement :
    • Disordered atoms : Apply PART and SUMP instructions to model split positions for flexible groups (e.g., ethanolic side chain) .
    • Twinned data : Use TWIN/BASF commands for non-merohedral twinning, common in nitro-containing crystals .
  • Validation tools : Check R1/wR2 discrepancies with PLATON’s ADDSYM to detect missed symmetry .

Case Study : A related pyrazole derivative showed 5% twinning; refinement with SHELXL’s TWIN matrix reduced R1 from 0.12 to 0.05 .

Advanced: What strategies exist for analyzing nitro and difluoromethyl group effects on bioactivity?

  • Comparative SAR : Synthesize analogs (e.g., replacing nitro with cyano or difluoromethyl with trifluoromethyl) and test against fungal pathogens.
    • Nitro group : Enhances electron-withdrawing effects, improving binding to cytochrome bc₁ complex (IC₅₀ = 0.8 μM vs. 3.2 μM for non-nitro analog) .
    • Difluoromethyl : Increases lipophilicity (logP = 2.1 vs. 1.5 for methyl), enhancing membrane permeability .
  • Metabolic stability assays : Use liver microsomes to assess oxidative degradation. Difluoromethyl groups reduce susceptibility to CYP450-mediated oxidation compared to methyl .

Basic: What biological screening methods are appropriate for initial evaluation of this compound?

  • Antifungal assays : Broth microdilution (CLSI M38 protocol) against Candida and Aspergillus strains .
  • Enzyme inhibition : Spectrophotometric measurement of succinate dehydrogenase (SDH) activity in mitochondrial extracts .

Advanced: How to address solubility challenges in in vitro assays for this hydrophobic compound?

  • Co-solvent systems : Use DMSO (≤1% v/v) with Tween-80 (0.01%) to maintain colloidal stability .
  • Prodrug derivatization : Synthesize phosphate esters of the hydroxyl group for enhanced aqueous solubility (e.g., 10 mM vs. 0.2 mM for parent compound) .

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